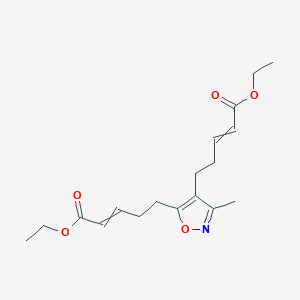
Diethyl 5,5'-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature with inversion of stereochemistry . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. The use of stable reagents like Deoxo-Fluor® and commercial manganese dioxide in flow processes helps in achieving high purity products without the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Scientific Research Applications
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the synthesis of biologically active molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives . Its diethyl ester groups enhance its solubility and facilitate its incorporation into various chemical and biological systems .
Properties
CAS No. |
89991-39-9 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 5-[5-(5-ethoxy-5-oxopent-3-enyl)-3-methyl-1,2-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C18H25NO5/c1-4-22-17(20)12-8-6-10-15-14(3)19-24-16(15)11-7-9-13-18(21)23-5-2/h8-9,12-13H,4-7,10-11H2,1-3H3 |
InChI Key |
TVKARLWVYKPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC1=C(ON=C1C)CCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















